Dehydrotumulosic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-cancer properties

Studies suggest that DTA may possess anti-cancer properties. It has been shown to induce apoptosis (cell death) in various cancer cell lines, including prostate, lung, and liver cancers [, , ]. Additionally, DTA may inhibit the proliferation and migration of cancer cells [, ]. These findings suggest that DTA could be a potential candidate for developing new anti-cancer drugs.

Anti-inflammatory and immunomodulatory effects

DTA has also been shown to exhibit anti-inflammatory and immunomodulatory effects. Studies suggest that it can suppress the production of inflammatory mediators and regulate immune cell function [, ]. These properties may be beneficial in managing various inflammatory conditions, such as arthritis and autoimmune diseases.

Dehydrotumulosic acid is a triterpenoid compound primarily derived from the medicinal fungus Wolfiporia cocos, commonly known as Poria. This compound has garnered attention due to its diverse pharmacological properties and potential therapeutic applications. Structurally, dehydrotumulosic acid is characterized by its lanostane-type skeleton, which is common among many bioactive triterpenoids.

Research suggests dehydrotumulosic acid may contribute to the immunomodulatory effects of Poria cocos. One study indicates it increases the production of interferon-gamma (IFN-γ) by spleen T lymphocytes []. IFN-γ is a cytokine, a type of signaling molecule involved in the immune response []. However, the exact mechanism by which dehydrotumulosic acid interacts with the immune system remains unclear and requires further investigation.

- Hydrolysis: This reaction can lead to the formation of more polar compounds, enhancing solubility and bioavailability.

- Oxidation: Dehydrotumulosic acid can be oxidized to form various derivatives, which may exhibit different biological activities.

- Esterification: The introduction of ester groups can modify the compound's lipophilicity and pharmacokinetic properties.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and nutraceuticals.

Dehydrotumulosic acid exhibits several biological activities, including:

- Antitumor Effects: Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent .

- Anti-inflammatory Properties: It has been shown to reduce inflammation in animal models, which may be beneficial for treating inflammatory diseases .

- Immunomodulatory Effects: Dehydrotumulosic acid can enhance immune responses, making it a candidate for further research in immunotherapy .

Dehydrotumulosic acid has several applications in various fields:

- Pharmaceuticals: Its antitumor and anti-inflammatory properties make it a candidate for drug development targeting cancer and chronic inflammatory conditions.

- Nutraceuticals: It is used in dietary supplements due to its health benefits attributed to its bioactive properties.

- Cosmetics: The compound's antioxidant properties are utilized in skincare products aimed at reducing oxidative stress on the skin .

Research on dehydrotumulosic acid has revealed its interactions with various biological targets:

- Cell Signaling Pathways: It modulates pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

- Receptor Binding: Studies suggest that dehydrotumulosic acid may interact with specific receptors involved in immune response modulation, although detailed mechanisms require further investigation .

Several compounds share structural similarities with dehydrotumulosic acid. Here are some notable examples:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Pachymic Acid | Triterpenoid | Antitumor, immunomodulatory |

| Dehydroeburicoic Acid | Triterpenoid | Antioxidant, anti-inflammatory |

| Polyporenic Acid C | Triterpenoid | Antitumor |

| Dehydrotrametenolic Acid | Triterpenoid | Antiviral, anti-inflammatory |

| 29-Hydroxydehydrotumulosic Acid | Triterpenoid | Enhanced bioactivity compared to dehydrotumulosic acid |

Uniqueness of Dehydrotumulosic Acid

Dehydrotumulosic acid stands out due to its specific structural features that confer unique biological activities not fully shared by its analogs. Its distinct mechanism of action in modulating immune responses and its potential effectiveness against certain cancer types highlight its uniqueness in therapeutic applications.

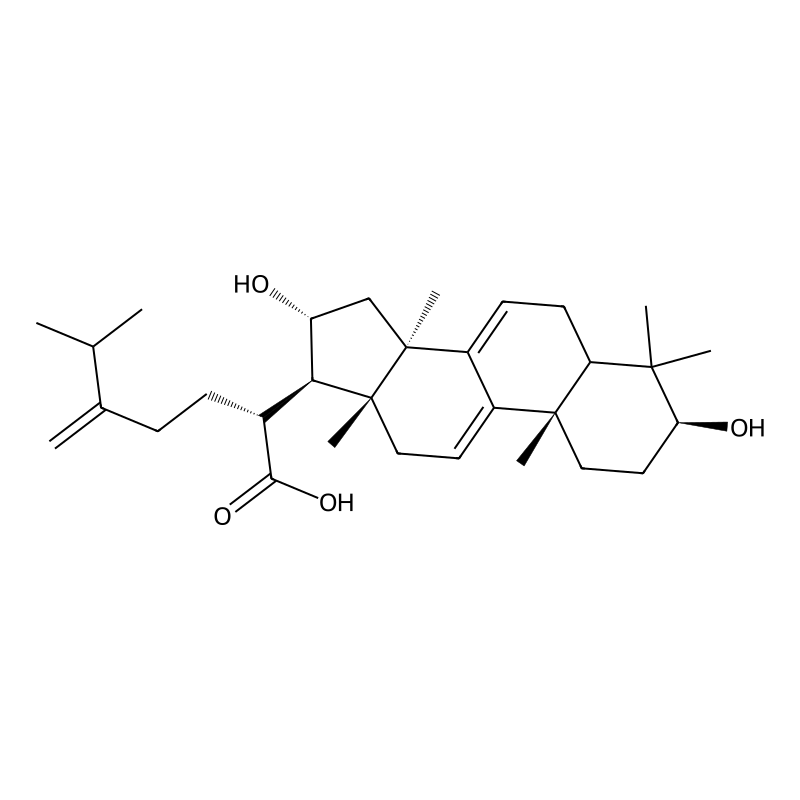

Dehydrotumulosic acid is a lanostane-type triterpene with the molecular formula C₃₁H₄₈O₄ and a molecular weight of 484.71 g/mol [1]. This compound appears as a white to off-white solid that is primarily soluble in chloroform and dimethyl sulfoxide (33.33 mg/mL or 68.76 mM with ultrasonic treatment) [2] [9]. The chemical structure of dehydrotumulosic acid features a complex tetracyclic skeleton with two hydroxyl groups at positions 3 and 16, along with a carboxylic acid group and a methylidene moiety [1].

Dehydrotumulosic acid is predominantly found in the fungal species Wolfiporia cocos (also known as Poria cocos), a wood-decay fungus that develops a large, long-lasting underground sclerotium resembling a small coconut [10]. This compound has also been reported in Trametes species, though in lower concentrations [1]. The biosynthesis of dehydrotumulosic acid occurs through the mevalonate pathway, which is the primary route for triterpenoid synthesis in fungi [5] [26].

The biosynthetic pathway begins with the formation of squalene, a common precursor for all triterpenoids [5]. Squalene undergoes epoxidation catalyzed by squalene epoxidase, a rate-limiting enzyme in the pathway, to form 2,3-oxidosqualene [5] [21]. This step is crucial for the subsequent cyclization reactions that lead to the formation of lanosterol, the first tetracyclic intermediate in the pathway [21]. The conversion of lanosterol to dehydrotumulosic acid involves several oxidation and modification steps, including the formation of trametenolic acid and tumulosic acid as intermediates [21] [26].

| Aspect | Details |

|---|---|

| Primary Source Organisms | Wolfiporia cocos (primary), Trametes species (secondary) |

| Fungal Tissue Distribution | Highest concentration in surface layer (Poriae Cutis) of sclerotium |

| Biosynthetic Pathway | Mevalonate pathway → Lanosterol → Trametenolic acid → Tumulosic acid → Dehydrotumulosic acid |

| Precursor | Squalene → 2,3-oxidosqualene → Lanosterol |

| Key Enzymes | Squalene epoxidase (rate-limiting), Cytochrome P450 family proteins, Sterol O-acyltransferase |

| Intermediate Compounds | Lanosterol, Trametenolic acid, Tumulosic acid |

| Relative Abundance | Approximately 0.012‰ in Poria cocos crude extract |

Research has shown that the distribution of dehydrotumulosic acid within Wolfiporia cocos is not uniform [13]. The highest concentration is found in the surface layer (Poriae Cutis) of the sclerotium, with significantly lower amounts in the inner portion (Poria) [13]. Studies have demonstrated that wild-harvested Poriae Cutis contains higher levels of dehydrotumulosic acid compared to cultivated sources, indicating that environmental factors play a significant role in the biosynthesis of this compound [13] [3].

The biosynthesis of dehydrotumulosic acid is influenced by various factors, including growth conditions, substrate composition, and environmental stressors [5] [16]. Recent genomic and transcriptomic analyses of Wolfiporia cocos and Trametes species have identified several gene clusters involved in triterpenoid biosynthesis, providing insights into the molecular mechanisms underlying the production of dehydrotumulosic acid and related compounds [16] [21].

Ethnobotanical Use in Traditional Chinese Medicine Formulations

Dehydrotumulosic acid is one of the bioactive constituents of Wolfiporia cocos, a fungus that has been used in Traditional Chinese Medicine for centuries [6] [10]. Wolfiporia cocos, commonly known as Fu Ling in Chinese medicine, was first documented in the Compendium of Materia Medica by Li Shizhen around the 16th Century [10]. This medicinal fungus has been traditionally used for its properties of inducing diuresis, excreting dampness, invigorating the spleen function, and tranquilizing the mind [6] [17].

The ethnobotanical significance of Wolfiporia cocos and its constituent dehydrotumulosic acid is deeply rooted in Traditional Chinese Medicine practices [10] [17]. The fungus is often included in herbal formulations aimed at treating various conditions, particularly those related to fluid retention, digestive disorders, and mental restlessness [17]. The medicinal applications of Wolfiporia cocos are based on its traditional classification as an herb that can "drain dampness" and "strengthen the spleen," concepts that are fundamental to Traditional Chinese Medicine theory [10] [17].

Dehydrotumulosic acid was isolated from the chloroform-soluble material of the ethanol extract of Wolfiporia cocos and identified as one of its effective constituents [6] [27]. The isolation process typically involves extraction with ethanol, followed by partitioning with chloroform and further purification using high-performance liquid chromatography [6] [27]. This method has been developed for the determination of dehydrotumulosic acid in Wolfiporia cocos, allowing for quality control of medicinal preparations containing this fungus [6] [27].

Modern pharmacological research has revealed that dehydrotumulosic acid possesses significant anti-hyperglycemic properties [15] [23]. Studies conducted on db/db mice demonstrated that dehydrotumulosic acid exhibits glucose-lowering activity to a greater extent than other triterpenes isolated from Wolfiporia cocos, such as dehydrotrametenolic acid and pachymic acid [15]. The mechanism of action appears to involve enhancement of insulin sensitivity, independent of the peroxisome proliferator-activated receptor gamma pathway [15] [23].

| Aspect | Details |

|---|---|

| Traditional Use | Component of Wolfiporia cocos (Fu Ling) used in Traditional Chinese Medicine for diuresis, dampness excretion, spleen invigoration, and mind tranquilization |

| Traditional Chinese Medicine Formulations | Included in numerous Traditional Chinese Medicine herbal combinations for immune modulation and metabolic disorders |

| Historical Documentation | First recorded in Compendium of Materia Medica by Li Shizhen (16th Century) |

| Pharmacological Properties | Anti-hyperglycemic, immunomodulatory, potential anti-inflammatory |

| Modern Applications | Investigated for type 2 diabetes management and metabolic disorders |

| Therapeutic Target | Enhances insulin sensitivity (mechanism independent of peroxisome proliferator-activated receptor gamma pathway) |

| Efficacy Comparison | Shows greater anti-hyperglycemic effect than dehydrotrametenolic acid and pachymic acid |

| Research Status | Active research area with focus on mechanism elucidation and therapeutic applications |

The ethnopharmacological significance of dehydrotumulosic acid extends beyond its traditional uses [15] [23]. Recent research has focused on understanding the molecular mechanisms underlying its biological activities and exploring its potential applications in modern medicine [15] [23]. The compound has attracted attention for its possible role in the management of metabolic disorders, particularly type 2 diabetes, due to its ability to enhance insulin sensitivity and lower blood glucose levels [15] [23].

In Traditional Chinese Medicine formulations, Wolfiporia cocos is often combined with other herbs to create synergistic effects [17] [25]. These combinations are designed based on traditional principles and are used to address specific health conditions [17] [25]. The presence of dehydrotumulosic acid in these formulations contributes to their overall therapeutic effects, particularly in formulations aimed at treating conditions related to metabolic imbalances [15] [17] [25].

Conservation Status of Source Organisms and Sustainable Harvesting Challenges

The primary source of dehydrotumulosic acid, Wolfiporia cocos, faces significant conservation challenges due to harvesting practices and habitat requirements [13] [14]. The growth and development of Wolfiporia cocos have strict requirements for soil and vegetation type, which are defined as limiting factors for its cultivation [13]. Studies using the Maximum Entropy model have identified that suitable habitats for Wolfiporia cocos are primarily situated in Yunnan Province of China, accounting for approximately 49% of the total suitable habitat area in the country [13].

Traditional cultivation methods for Wolfiporia cocos involve the use of pine logs as a substrate, which has led to substantial deforestation in production regions [18] [14]. It is estimated that approximately 100,000 cubic meters of pine trees are felled annually for Wolfiporia cocos cultivation in China alone [18]. This extensive use of pine resources has not only destroyed forest ecosystems but has also restricted the sustainable development of the Wolfiporia cocos industry [18] [14].

The conservation status of Trametes species, another source of dehydrotumulosic acid, varies depending on the specific species [20]. While many Trametes species are not officially listed in conservation databases such as the International Union for Conservation of Nature Red List or NatureServe [20], their habitats are under pressure from various factors, including deforestation, climate change, and pollution [20]. The conservation of these fungal species is essential for maintaining biodiversity and preserving potential sources of bioactive compounds like dehydrotumulosic acid [20].

| Challenge | Details |

|---|---|

| Habitat Requirements | Strict requirements for soil and vegetation type; optimal habitat primarily in Yunnan Province (China) |

| Traditional Harvesting Impact | Traditional cultivation requires pine logs, leading to deforestation (approximately 100,000 cubic meters of pine trees annually) |

| Cultivation Challenges | Long growth cycle, specific environmental conditions needed for optimal triterpenoid production |

| Resource Depletion | Overharvesting of wild populations and destruction of pine forests |

| Sustainable Alternatives | Indoor cultivation using bottles with pine logs, bag cultivation methods without pine wood |

| Quality Variation | Wild-sourced material contains higher triterpenoid content than cultivated sources |

| Conservation Status | Not officially listed in conservation databases, but habitat under pressure from harvesting practices |

| Future Outlook | Development of sustainable cultivation techniques and synthetic production methods |

To address these conservation challenges, researchers have developed alternative cultivation methods for Wolfiporia cocos [14] [28]. One approach involves indoor cultivation using mushroom culture bottles with pine logs, which has shown promising results in terms of sclerotia growth and wood decaying efficiency [14]. This method allows for better control of environmental factors, particularly aeration, which has been identified as an important parameter for cultivation [14].

Another sustainable alternative is the bag cultivation method, which eliminates the need for pine wood entirely [18] [28]. This technique involves the use of a mixture of pine wood chips, plant stalks and branches, rice bran, and other materials as a substrate for Wolfiporia cocos growth [28]. The cultivation process includes sterilization of the substrate, inoculation with Wolfiporia cocos strain, and controlled growth conditions [28]. This method not only reduces the environmental impact of Wolfiporia cocos cultivation but also shortens the growth time and allows for recycling and comprehensive utilization of resources [28].

The quality of Wolfiporia cocos and its content of bioactive compounds, including dehydrotumulosic acid, varies depending on the cultivation method and environmental conditions [13] [14]. Studies have shown that wild-harvested Wolfiporia cocos generally contains higher levels of triterpene acids compared to cultivated sources [13]. This quality variation presents a challenge for the sustainable production of dehydrotumulosic acid, as there is a trade-off between sustainable cultivation practices and the yield of bioactive compounds [13] [14].